molecular formula C23H30N2O4 B587852 2-Despiperidyl-2-amino Repaglinide Methyl Ester CAS No. 1246820-55-2

2-Despiperidyl-2-amino Repaglinide Methyl Ester

Cat. No. B587852
CAS RN: 1246820-55-2
M. Wt: 398.503
InChI Key: PVUHDPKXECGXCZ-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The density of 2-Despiperidyl-2-amino Repaglinide Methyl Ester is 1.1±0.1 g/cm3, and its boiling point is 618.4±55.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis Methods

Research has explored various synthesis methods of repaglinide, a compound closely related to 2-Despiperidyl-2-amino Repaglinide Methyl Ester. A study by Zhao We (2014) introduced a new method for the industrialization of repaglinide synthesis. This method resulted in higher purity and yield (up to 63%), milder reaction conditions, and environmental friendliness, making it suitable for large-scale manufacturing (Zhao We, 2014).

Metal Complexes with Repaglinide

Repaglinide has been used to form novel transition metal complexes, as studied by Sadaoui-Kacel et al. (2016). These complexes, involving manganese(II), iron(III), copper(II), and zinc(II), were characterized by various spectroscopic methods and density functional theory (DFT) calculations. The coordination mode and structural parameters of these complexes were investigated, indicating potential applications in various scientific fields (Sadaoui-Kacel et al., 2016).

Impurity Analysis in Repaglinide

Kancherla et al. (2018) identified and isolated novel impurities in Repaglinide, which is structurally similar to 2-Despiperidyl-2-amino Repaglinide Methyl Ester. The study used advanced techniques like LC-ESI/MS, NMR, and X-ray diffraction to characterize these impurities, contributing to the quality control and understanding of related compounds (Kancherla et al., 2018).

Safety and Hazards

2-Despiperidyl-2-amino Repaglinide Methyl Ester is not classified as a hazardous compound .

properties

IUPAC Name

methyl 4-[2-[[(1S)-1-(2-aminophenyl)-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4/c1-5-29-21-13-16(10-11-18(21)23(27)28-4)14-22(26)25-20(12-15(2)3)17-8-6-7-9-19(17)24/h6-11,13,15,20H,5,12,14,24H2,1-4H3,(H,25,26)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUHDPKXECGXCZ-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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